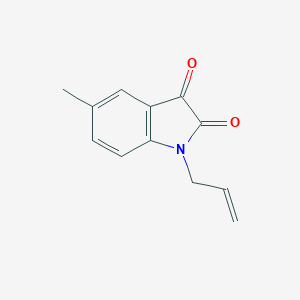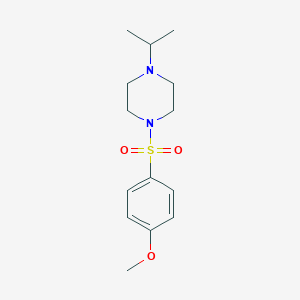![molecular formula C17H14ClNO3 B367146 1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione CAS No. 620932-16-3](/img/structure/B367146.png)
1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione” is a derivative of indole, which is a heterocyclic aromatic organic compound. It also contains a phenoxy group, which is a functional group consisting of a phenyl group (derived from benzene) bonded to an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of the indole ring system, which consists of a benzene ring fused to a pyrrole ring. The phenoxy group would be attached via an ethyl linker, and the chlorine atom would be ortho to the point of attachment on the phenyl ring .Chemical Reactions Analysis
Indole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The presence of the phenoxy group might influence the reactivity of the compound, potentially making it more susceptible to reactions involving nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. As an indole derivative, this compound is likely to be aromatic and relatively stable. The presence of the chlorine atom might make the compound more polar, potentially affecting its solubility in various solvents .科学研究应用
Herbicide Application
The compound, being a phenoxy derivative, has potential applications as a herbicide . Phenoxy herbicides are known for their high solubility in water and weak absorption in soil, making them highly mobile and easily transported to surface and groundwater .
Aquatic Ecosystems
Phenoxy herbicides, including this compound, have been detected in aquatic ecosystems . They can exert a negative effect on aquatic organisms .
Water Treatment
The compound can be removed from water systems using various adsorbent materials and photocatalysis . Biodegradation, an environmentally friendly method, also plays a significant role in the removal of this compound from water systems .
Biodegradation
Biodegradation is a key process in the removal of phenoxy herbicides from the environment . This process takes advantage of autochthonous soil bacteria activity .
Phytoremediation and Rhizoremediation
Phytoremediation and rhizoremediation can serve as an effective barrier for phenoxy acids due to interactions between plants and microorganisms .
Photodegradation
In shallow and highly insolated waters, phenoxy acids can be decomposed mainly by photodegradation . The efficiency of this process is determined by the form of the degraded compound .
Advanced Oxidation Processes (AOPs)
Advanced oxidation processes (AOPs) are being investigated for the removal of phenoxy acids . The efficiency of phenoxy acid degradation using AOPs varies depending on the choice of oxidizing system and the conditions optimizing the oxidation process .
Pharmacological Applications
There is potential for the development of clinical candidates for treating conditions such as depression, anxiety, schizophrenia, and addictions .
未来方向
属性
IUPAC Name |
1-[2-(2-chlorophenoxy)ethyl]-7-methylindole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-11-5-4-6-12-15(11)19(17(21)16(12)20)9-10-22-14-8-3-2-7-13(14)18/h2-8H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUMSMQEKJJUMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2CCOC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,7,7-tetramethyl-N-(2-methylphenyl)tetrahydro-3aH-di[1,3]dioxolo[4,5-b:4,5-d]pyran-5-carboxamide](/img/structure/B367073.png)

![(1S,2R,6R,8S,9R)-N-(2-methoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B367078.png)
![(1S,2R,6R,8S,9R)-N-(4-Acetylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B367080.png)

![1-(3-Fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B367114.png)
![1-(2-Fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B367117.png)
![Dimethyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxocyclohexane-1,3-dicarboxylate](/img/structure/B367119.png)

![{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367123.png)
![{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367128.png)
![Diisopropyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B367130.png)
![4-[2-(9-Methyl-6-indolo[3,2-b]quinoxalinyl)ethyl]morpholine](/img/structure/B367131.png)
![(3,4-Dimethoxy-phenyl)-[4-(furan-2-carbonyl)-piperazin-1-yl]-methanone](/img/structure/B367132.png)